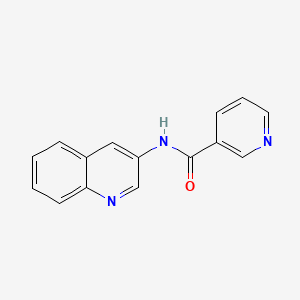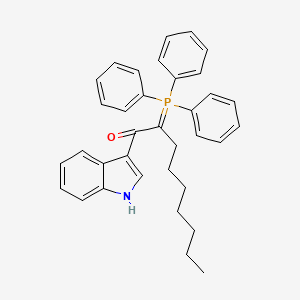![molecular formula C13H8F3N3O3S B7543813 N-[3-(trifluoromethyl)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B7543813.png)
N-[3-(trifluoromethyl)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(trifluoromethyl)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide, commonly known as TFB-TBOA, is a potent and selective inhibitor of excitatory amino acid transporters (EAATs). EAATs are responsible for the uptake of glutamate, the major excitatory neurotransmitter in the central nervous system (CNS), from the synaptic cleft. TFB-TBOA has been extensively studied for its potential therapeutic applications in various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases.
作用机制
TFB-TBOA acts as a non-competitive inhibitor of N-[3-(trifluoromethyl)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide, binding to the transporter in a manner that prevents glutamate uptake. This leads to an increase in extracellular glutamate levels, which can activate glutamate receptors and cause excitotoxicity.
Biochemical and Physiological Effects:
TFB-TBOA has been shown to have a variety of biochemical and physiological effects. It can induce seizures and neurodegeneration in animal models, likely due to its ability to block glutamate uptake and cause excitotoxicity. TFB-TBOA has also been shown to modulate synaptic plasticity and long-term potentiation (LTP) in the hippocampus, suggesting a potential role in learning and memory.
实验室实验的优点和局限性
TFB-TBOA has several advantages as a research tool, including its high selectivity for N-[3-(trifluoromethyl)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide and its ability to block glutamate uptake in a non-competitive manner. However, it also has some limitations, including its potential to induce seizures and neurodegeneration, which can complicate data interpretation.
未来方向
There are several potential future directions for research involving TFB-TBOA. These include:
1. Investigating the role of N-[3-(trifluoromethyl)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, and the potential therapeutic applications of EAAT inhibitors like TFB-TBOA.
2. Developing more selective and potent EAAT inhibitors that can be used as therapeutic agents for neurological disorders.
3. Exploring the contribution of N-[3-(trifluoromethyl)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide to synaptic plasticity and learning and memory, and the potential role of EAAT inhibitors in enhancing cognitive function.
4. Investigating the potential use of TFB-TBOA as a research tool for studying the role of glutamate in various neurological disorders, including epilepsy, stroke, and traumatic brain injury.
In conclusion, TFB-TBOA is a potent and selective inhibitor of N-[3-(trifluoromethyl)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide that has been extensively used as a research tool to investigate the role of glutamate in various neurological disorders. Its potential therapeutic applications and future directions for research make it an important compound in the field of neuroscience.
合成方法
TFB-TBOA can be synthesized through a multi-step process involving the reaction of 3-(trifluoromethyl)aniline with 2-amino-5-nitrothiazole, followed by cyclization with cyanogen bromide to form the benzoxadiazole ring. The resulting compound is then sulfonated to yield TFB-TBOA.
科学研究应用
TFB-TBOA has been widely used as a research tool to investigate the role of N-[3-(trifluoromethyl)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide in various neurological disorders. It has been shown to block glutamate uptake in vitro and in vivo, leading to increased extracellular glutamate levels and excitotoxicity. TFB-TBOA has also been used to study the contribution of N-[3-(trifluoromethyl)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide to synaptic plasticity, learning, and memory.
属性
IUPAC Name |
N-[3-(trifluoromethyl)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3N3O3S/c14-13(15,16)8-3-1-4-9(7-8)19-23(20,21)11-6-2-5-10-12(11)18-22-17-10/h1-7,19H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOWLNMZJZUDSOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=CC3=NON=C32)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(trifluoromethyl)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[(4-fluorobenzyl)(2-methoxyethyl)amino]methyl}-8-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7543742.png)



![4-[4-(2-Furoyl)piperazin-1-yl]-2-phenylpyrazolo[1,5-a]pyrazine](/img/structure/B7543772.png)
![2-[(2,6-Dimethylphenoxy)methyl]-5-[(2-methoxyphenoxy)methyl]-1,3,4-oxadiazole](/img/structure/B7543780.png)
![N-{2-[cyclohexyl(methyl)amino]ethyl}-2-pyridin-2-ylquinoline-4-carboxamide](/img/structure/B7543787.png)
![3-fluoro-N-(4-{[(3-oxo-3,4-dihydroquinoxalin-2-yl)methyl]thio}phenyl)benzamide](/img/structure/B7543795.png)
![N-[4-[5-[(4-bromophenyl)methyl]-1,2,4-oxadiazol-3-yl]phenyl]methanesulfonamide](/img/structure/B7543801.png)
![N-{2-[benzyl(methyl)amino]ethyl}-2-pyridin-2-ylquinoline-4-carboxamide](/img/structure/B7543812.png)

![N-[2-(2-methylpiperidin-1-yl)ethyl]-2-pyridin-2-ylquinoline-4-carboxamide](/img/structure/B7543846.png)
